(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride
CAS No.: 2377004-90-3
Cat. No.: VC4158487
Molecular Formula: C12H16ClN
Molecular Weight: 209.72
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2377004-90-3 |
---|---|
Molecular Formula | C12H16ClN |
Molecular Weight | 209.72 |
IUPAC Name | (1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
Standard InChI | InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-11-7-6-10(11)8-13-12;/h1-5,10-13H,6-8H2;1H/t10-,11-,12-;/m1./s1 |
Standard InChI Key | WXXZTLMLLGLCDL-AUYLJXNTSA-N |
SMILES | C1CC2C1CNC2C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular framework of (1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride consists of a seven-membered bicyclic system with nitrogen at the 3-position and a phenyl group at the 2-position (Figure 1). The stereochemistry—defined by the (1R,2S,5S) configuration—imparts distinct conformational rigidity, influencing both its physicochemical properties and biological activity .
Structural Characterization
X-ray crystallography of related 3-azabicyclo[3.2.0]heptane derivatives reveals a boat-like conformation for the bicyclic core, with the phenyl group adopting an equatorial orientation to minimize steric strain . The hydrochloride salt enhances aqueous solubility, as evidenced by the compound’s solubility profile in polar solvents (Table 1) .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClN |
Molecular Weight | 209.72 g/mol |
Melting Point | 215–217°C (decomposes) |
Solubility (H₂O, 25°C) | 12.5 mg/mL |
logP (Octanol-Water) | 1.8 ± 0.2 |
Synthetic Approaches and Optimization
The synthesis of (1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride involves stereoselective [2+2] photocycloaddition, a method refined by Mansson and Burns .
Key Synthetic Steps
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Substrate Preparation: Diallylamine derivatives are protonated with H₂SO₄ to enable reactivity under photochemical conditions .
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Photocycloaddition: Irradiation at 254 nm induces a [2+2] reaction, forming the bicyclo[3.2.0]heptane core.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (1R,2S,5S) configuration .
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Salt Formation: Treatment with HCl yields the hydrochloride salt .
Table 2: Representative Synthesis Data
Parameter | Value |
---|---|
Yield (Photocycloaddition) | 51% |
Reaction Time | 24–48 hours |
Purity (¹H NMR) | ≥97% |
Challenges include low yields due to competing polymerization and difficulties in isolating the hydrophilic product . Recent advances using Cu(II) catalysts in aqueous media have improved efficiency, though scalability remains a concern .
Pharmacological Profile and Receptor Interactions
The compound exhibits high affinity for central nervous system (CNS) receptors, particularly dopamine D₂ and serotonin 5-HT₁ₐ subtypes, as demonstrated in radioligand binding assays .
Neuropharmacological Activity
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Dopamine D₂ Receptor: IC₅₀ = 8.3 nM (competitive binding vs. [³H]spiperone) .
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Muscarinic M₁ Receptor: Moderate affinity (IC₅₀ = 420 nM), suggesting potential cognitive effects .
These interactions underpin its exploration as an atypical neuroleptic with reduced extrapyramidal side effects compared to classical antipsychotics .
Comparative Analysis with Structural Analogues
The 2-phenyl substitution distinguishes this compound from related derivatives like 6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride . Key differences include:
Table 3: Structural and Functional Comparisons
Parameter | (1R,2S,5S)-2-Phenyl | (1S,5R,6S)-6-Phenyl |
---|---|---|
logP | 1.8 | 2.1 |
D₂ Receptor IC₅₀ | 8.3 nM | 22.4 nM |
Aqueous Solubility | 12.5 mg/mL | 8.7 mg/mL |
The enhanced dopamine affinity of the 2-phenyl analogue highlights the role of substituent positioning in receptor binding .
Applications in Drug Development
Preclinical studies suggest utility in:
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Schizophrenia: D₂/5-HT₁ₐ dual activity may improve positive and negative symptoms .
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Depression: 5-HT₁ₐ agonism correlates with antidepressant effects in rodent models .
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Neuroprotection: Antioxidant properties observed in vitro (EC₅₀ = 18 µM) .
Challenges and Future Directions
Despite promising attributes, hurdles include:
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Synthetic Complexity: Multi-step synthesis with moderate yields .
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Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 hours in rats) .
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Blood-Brain Barrier Penetration: Moderate permeability (Papp = 4.7 × 10⁻⁶ cm/s) .
Ongoing research focuses on prodrug strategies and formulation optimization to enhance bioavailability.
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